3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one
Description
Chemical Structure and Synthesis 3-(2-Methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a 2-methoxyphenyl group at position 3 and a thiomorpholine-4-carbonyl moiety at position 6. Quinazolin-4(3H)-ones are synthesized via cyclization reactions, such as the electrochemical acid-catalyzed cyclization of 2-aminobenzamides using carbon and aluminum electrodes . The thiomorpholine substituent, a sulfur-containing heterocycle, distinguishes this compound from morpholine-based analogs (e.g., 3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one ).
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-7-(thiomorpholine-4-carbonyl)quinazolin-4-one |
InChI |
InChI=1S/C20H19N3O3S/c1-26-18-5-3-2-4-17(18)23-13-21-16-12-14(6-7-15(16)20(23)25)19(24)22-8-10-27-11-9-22/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
UINVEDVTKUFJKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives, the quinazolinone core can be formed through cyclization reactions.
Introduction of the 2-Methoxyphenyl Group: This step involves the substitution of the phenyl ring with a methoxy group using electrophilic aromatic substitution.
Attachment of the Thiomorpholin-4-ylcarbonyl Group: The thiomorpholine ring can be introduced through nucleophilic substitution reactions, followed by acylation to attach the carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Quinazolin-4(3H)-one Derivatives
Substituent Effects on Activity
C3 Substitution :
- Aryl Groups : 2-Methoxyphenyl (target compound) vs. 3-chlorophenyl (antiulcer agent ) vs. 4-chlorophenyl (antihypertensive agent ). Methoxy groups improve solubility, while chloro groups enhance receptor affinity.
- Heterocycles : Thiomorpholine (target compound) vs. morpholine vs. piperidine . Sulfur in thiomorpholine may increase metabolic stability compared to oxygen in morpholine.
C7 Substitution :
- Electron-Withdrawing Groups : Nitro (anticonvulsant ) vs. chloro (antihypertensive ). Nitro derivatives show stronger CNS activity.
- Carbonyl vs. Alkoxy : Thiomorpholine-4-carbonyl (target compound) vs. piperidinylpropoxy (anticancer ). Carbonyl groups may favor enzyme inhibition, while alkoxy groups enhance membrane permeability.
Pharmacological Potential
- Antihypertensive Activity : Chloro-methoxy derivatives (e.g., compound 24 ) show prolonged α1-adrenergic blockade, a mechanism the target compound may share due to its methoxy group.
- Cytotoxicity : Thiomorpholine derivatives (e.g., compound 27 ) demonstrate moderate cytotoxicity, hinting at anticancer applications.
Biological Activity
3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one is , with a molecular weight of 381.4 g/mol. The compound features a quinazolinone core with significant substitutions that enhance its chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1144433-15-7 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Quinazolinone Core : This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
- Substitution Reactions : The introduction of the 2-methoxyphenyl group can occur via electrophilic aromatic substitution.
- Thiomorpholine Carbonyl Group Attachment : This is accomplished through nucleophilic substitution reactions involving thiomorpholine and suitable carbonyl intermediates.
Anticancer Activity
Quinazolinone derivatives, including 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one, have demonstrated significant anticancer properties. Studies have shown that compounds in this class exhibit cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound displayed notable cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- PC3 (Prostate Cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against different cancer types.
In a comparative study, derivatives exhibited IC50 values ranging from 0.20 µM to 15.72 µM against MCF-7 cells, demonstrating potent activity relative to standard chemotherapeutics like lapatinib .
The mechanism of action for this compound involves:
- Inhibition of Tyrosine Kinases : It has been reported to inhibit multiple tyrosine kinases (e.g., CDK2, HER2, EGFR), which are critical in cancer cell proliferation and survival pathways.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Cytotoxicity : A study assessed various quinazolinone derivatives for their cytotoxic effects on human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of conventional therapies, highlighting their potential as effective anticancer agents .
- Mechanistic Insights : Molecular docking studies revealed that the compound acts as an ATP non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR, providing insights into its therapeutic potential .
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